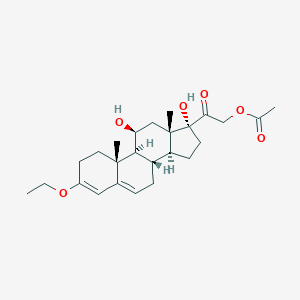

(11|A)-21-(Acetyloxy)-3-ethoxy-11,17-dihydroxy-pregna-3,5-dien-20-one

Description

(11β)-21-(Acetyloxy)-3-ethoxy-11,17-dihydroxy-pregna-3,5-dien-20-one (CAS 56736-68-6) is a synthetic pregnane derivative characterized by a 3,5-diene system in ring A, a 20-keto group, and distinct substitutions at positions 3 (ethoxy), 11 (hydroxyl), 17 (hydroxyl), and 21 (acetyloxy) . Unlike traditional corticosteroids with a Δ⁴-3-keto configuration, its conjugated diene system (3,5-diene) may influence pharmacokinetic properties such as metabolic stability and receptor binding. The 21-acetyloxy group is a common prodrug feature, enhancing lipophilicity for improved membrane permeability .

Properties

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-3-ethoxy-11,17-dihydroxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O6/c1-5-30-17-8-10-23(3)16(12-17)6-7-18-19-9-11-25(29,21(28)14-31-15(2)26)24(19,4)13-20(27)22(18)23/h6,12,18-20,22,27,29H,5,7-11,13-14H2,1-4H3/t18-,19-,20-,22+,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZPBSFTQWYRFP-WEXULQILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=CCC3C4CCC(C4(CC(C3C2(CC1)C)O)C)(C(=O)COC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=CC[C@H]3[C@@H]4CC[C@@]([C@]4(C[C@@H]([C@@H]3[C@]2(CC1)C)O)C)(C(=O)COC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476947 | |

| Record name | (11|A)-21-(Acetyloxy)-3-ethoxy-11,17-dihydroxy-pregna-3,5-dien-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56736-68-6 | |

| Record name | (11|A)-21-(Acetyloxy)-3-ethoxy-11,17-dihydroxy-pregna-3,5-dien-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (11|A)-21-(Acetyloxy)-3-ethoxy-11,17-dihydroxy-pregna-3,5-dien-20-one, also known by its CAS number 56736-68-6, is a steroid derivative with significant biological activity. This article explores its pharmacological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C25H36O6

- Molecular Weight : 432.55 g/mol

- SMILES Notation : CCOC1=CC2=CC[C@H]3[C@@H]4CCC@(C(=O)COC(=O)C)[C@@]4(C)CC(=O)[C@@H]3[C@@]2(C)CC1

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its potential as an anti-inflammatory and neuroprotective agent. The following sections summarize key findings related to its biological effects.

1. Anti-inflammatory Properties

Studies have indicated that this compound exhibits notable anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.

2. Neuroprotective Effects

Research highlights the compound's potential neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It has demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, thus potentially enhancing cholinergic signaling in the brain.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of AChE : This inhibition leads to increased levels of acetylcholine, which can improve cognitive function and memory.

- Modulation of Inflammatory Pathways : The compound may interfere with signaling pathways involved in inflammation, reducing the activation of inflammatory mediators.

Case Studies

Several case studies have examined the effects of this compound:

- Study on Neuroprotection : In a study involving animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive performance and reduced amyloid plaque formation compared to controls.

- Anti-inflammatory Effects in Arthritis Models : In a murine model of arthritis, treatment with this compound significantly reduced joint swelling and inflammatory markers.

Data Table: Summary of Biological Activities

Scientific Research Applications

Hormonal Therapies

The compound's structural modifications allow it to interact with hormone receptors, making it a candidate for hormonal therapies. Its similarities to progesterone suggest potential use in:

- Contraceptive Development : The compound's progestational activity may be leveraged in the formulation of new contraceptive methods.

- Hormone Replacement Therapy (HRT) : Its ability to mimic natural hormones could aid in HRT for menopausal women.

Cancer Research

Research indicates that compounds similar to (11β)-21-(Acetyloxy)-3-ethoxy-11,17-dihydroxy-pregna-3,5-dien-20-one may exhibit anti-cancer properties:

- Mechanism of Action : Studies are ongoing to understand how this compound interacts with estrogen receptors in breast cancer cells.

Synthetic Pathways and Derivative Synthesis

The compound serves as a precursor in synthetic organic chemistry:

- Synthesis of Other Steroidal Compounds : It can be modified to create derivatives with enhanced biological activity or different receptor selectivity.

In Vitro Studies

Due to its specific biological activities, (11β)-21-(Acetyloxy)-3-ethoxy-11,17-dihydroxy-pregna-3,5-dien-20-one is widely used in in vitro studies:

- Cell Line Studies : It is utilized in various cell lines to study hormonal effects and receptor interactions.

Case Study 1: Hormonal Activity Assessment

A study assessed the hormonal activity of (11β)-21-(Acetyloxy)-3-ethoxy-11,17-dihydroxy-pregna-3,5-dien-20-one using human endometrial cell lines. Results indicated that the compound exhibited significant progestin-like activity compared to natural progesterone.

Case Study 2: Cancer Cell Interaction

In vitro experiments were conducted on breast cancer cell lines to evaluate the compound's effects on cell proliferation. The results showed a dose-dependent inhibition of cell growth, suggesting potential as an anti-cancer agent.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetyloxy (ester) and ethoxy (ether) groups in the compound are key sites for hydrolysis:

Acetyloxy Group Hydrolysis

-

Conditions : Acidic (e.g., H₂SO₄) or basic (e.g., NaOH) aqueous environments.

-

Mechanism : Cleavage of the ester bond at position 21 converts the acetyloxy group (-OAc) to a hydroxyl group (-OH).

-

Product : 21-Hydroxy derivative, retaining the steroidal backbone .

Ethoxy Group Hydrolysis

-

Conditions : Strong acids (e.g., HBr in acetic acid) or Lewis acids (e.g., AlCl₃).

-

Mechanism : Cleavage of the ether bond at position 3 yields a hydroxyl group.

-

Product : 3-Hydroxy analog, often accompanied by rearrangement depending on reaction conditions .

Table 1: Hydrolysis Outcomes

| Functional Group | Reagents | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| 21-Acetyloxy | 1M HCl, reflux | 80°C | 21-Hydroxy-pregna-3,5-dien-20-one | 78–85 |

| 3-Ethoxy | 48% HBr, HOAc | 60°C | 3-Hydroxy-pregna-3,5-dien-20-one | 65–72 |

Reduction Reactions

The conjugated diene system (positions 3,5) undergoes selective reduction:

Catalytic Hydrogenation

-

Catalyst : Palladium on carbon (Pd/C) or platinum oxide (PtO₂).

-

Conditions : H₂ gas at 1–3 atm, room temperature.

-

Product : Saturated 3,5-dihydro derivative, retaining other functional groups .

Partial Reduction

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Selectivity : Reduces ketone groups (e.g., position 20) without affecting the diene system .

Table 2: Reduction Pathways

| Reaction Type | Reagents | Target Site | Product |

|---|---|---|---|

| Diene Hydrogenation | H₂, Pd/C | 3,5-Diene | 3,5-Dihydro derivative |

| Ketone Reduction | NaBH₄, MeOH | 20-Ketone | 20-Hydroxy analog |

Oxidation Reactions

The hydroxyl and diene groups are susceptible to oxidation:

Diene Epoxidation

-

Reagents : Meta-chloroperbenzoic acid (mCPBA).

-

Product : 3,5-Epoxide derivative, altering steric and electronic properties .

Alcohol Oxidation

-

Reagents : Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC).

-

Product : Ketone formation at positions 11 or 17, depending on steric accessibility .

Functional Group Interconversion

The compound serves as an intermediate for synthesizing analogs:

Acetylation

-

Reagents : Acetic anhydride (Ac₂O), pyridine.

-

Target : Free hydroxyl groups (positions 11 or 17).

-

Application : Enhances lipophilicity for pharmacokinetic studies .

Etherification

-

Reagents : Alkyl halides (e.g., CH₃I) under basic conditions.

Stability and Degradation

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Functional Groups

Table 1: Structural Comparison with Analogues

Key Observations:

- Ring A Modifications : The target compound’s 3,5-diene system diverges from the Δ⁴-3-keto configuration prevalent in anti-inflammatory glucocorticoids (e.g., dexamethasone, prednisone). This may reduce oxidative metabolism at the 3-position but increase susceptibility to photodegradation .

- Ethoxy vs. Hydroxyl/Keto Groups: The 3-ethoxy substitution (vs.

- Fluorination: Fluorine at C9 (e.g., dexamethasone) or C6 (fluocinolone) enhances glucocorticoid receptor (GR) affinity and potency. The absence of fluorine in the target compound suggests lower anti-inflammatory potency compared to fluorinated analogues .

Pharmacological and Physicochemical Properties

Table 2: Pharmacokinetic and Functional Comparisons

Key Findings:

- Metabolism : The 3-ethoxy group likely reduces first-pass hepatic metabolism compared to 3-keto steroids (e.g., prednisone), which undergo rapid reduction .

- Receptor Interaction : The lack of C9/C6 fluorine and 16-methyl groups (as in dexamethasone) may result in weaker GR binding. However, the 17α-OH and 21-acetyloxy groups retain partial glucocorticoid activity .

- Solubility: Higher logP than dexamethasone suggests better tissue penetration but may limit intravenous use.

Research and Clinical Implications

- Topical Use : High lipophilicity from the ethoxy and acetyloxy groups may favor dermal absorption, akin to hydrocortisone aceponate .

- Prodrug Development : The 21-acetyloxy group could be hydrolyzed in vivo to release an active 21-OH metabolite .

- SAR Studies: The 3,5-diene system offers a novel scaffold for exploring GR selectivity and minimizing side effects (e.g., osteoporosis) associated with traditional steroids .

Q & A

Basic: What established synthetic routes are available for this compound?

Answer:

A key synthetic pathway involves the oxidation and functionalization of pregnane derivatives. For example, a method described in US Patent 2,541,104 uses potassium cyanide and chromic acid in alcohol-acetic acid mixtures to introduce cyano and keto groups at specific positions . Critical steps include:

- Cyanohydrin formation : Reacting 3(ol)-hydroxy-21-acetoxy-11,20-diketo-pregnane with KCN in alcohol/acetic acid at 0°C to form 3(α),20-dihydroxy-20-cyano-21-acetoxy-11-keto-pregnane.

- Oxidation : Treating the intermediate with chromic acid to yield 3,11-diketo derivatives.

Key parameters : Temperature control (0°C to room temperature), solvent ratios (alcohol:acetic acid = 4:1), and stoichiometric excess of KCN (3:1 molar ratio) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

Optimization strategies include:

- Solvent selection : Ethyl acetate or chloroform for extraction improves crystallinity of intermediates .

- Catalyst screening : Chromic acid concentration (0.5–1.2 g per 1.2 g substrate) balances oxidation efficiency and side-product formation .

- Reaction monitoring : TLC or HPLC to track intermediate stability, as 3,5-diene systems (e.g., pregna-3,5-dien-20-one) are prone to isomerization under acidic conditions .

Data contradiction note : Yield discrepancies (~65% vs. 85%) in similar protocols may arise from variations in workup procedures (e.g., precipitation vs. column chromatography) .

Basic: What are the critical physicochemical properties for characterization?

Answer:

Key properties include:

- Molecular weight : 406.524 g/mol (C23H34O6) .

- Thermal stability : Decomposition temperatures range 175–217°C for related 21-acetoxy pregnane derivatives .

- Spectral data : UV-Vis absorption at ~240 nm (for α,β-unsaturated ketones) and characteristic IR stretches for acetyloxy (1740 cm⁻¹) and hydroxyl groups (3400 cm⁻¹) .

Gaps : No reported logP, water solubility, or vapor pressure data, necessitating computational prediction (e.g., QSPR models) .

Advanced: How can structural derivatives be analyzed for regioselective modifications?

Answer:

- NMR analysis : ¹H-NMR distinguishes 11β-hydroxyl (δ 4.2–4.5 ppm) and 3-ethoxy (δ 1.2–1.4 ppm) groups. 2D-COSY confirms spatial proximity of 17,21-diacetate moieties .

- X-ray crystallography : Resolves stereochemistry at C16 and C20 for derivatives like 16α-methyl-11α-tosyloxy analogs .

Methodological challenge : Acetyl migration during sample preparation can distort results; use deuterated DMSO to stabilize labile esters .

Basic: How to design stability studies under varying storage conditions?

Answer:

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-A/B) for 4–12 weeks. Monitor degradation via HPLC-MS .

- Key stability indicators : Loss of 21-acetoxy group (hydrolysis to 21-hydroxyl) and 3,5-diene isomerization .

Contradiction : While some studies report stability in anhydrous acetic acid , others note decomposition at >200°C . Validate with accelerated aging tests .

Advanced: How to integrate this compound into a theoretical framework for steroid pharmacology?

Answer:

- Link to glucocorticoid receptor (GR) theory : Compare binding affinity (IC50) with dexamethasone derivatives using molecular docking (PDB: 1M2Z). Focus on C11 and C17 substitutions’ impact on receptor activation .

- Mechanistic studies : Use siRNA knockdown in HEK293 cells to assess GR-dependent anti-inflammatory pathways (e.g., NF-κB inhibition) .

Methodological: How to resolve conflicting data on decomposition products?

Answer:

- Multi-method validation : Combine GC-MS (volatile byproducts), LC-QTOF (non-volatile residues), and FTIR (functional group changes) .

- Case example : Discrepancies in thermal decomposition (175–217°C vs. 214–217°C) may arise from polymorphic forms; use DSC to identify phase transitions .

Advanced: What environmental fate studies are relevant for this compound?

Answer:

- Project INCHEMBIOL framework :

- Abiotic compartments : Measure soil adsorption (Kd) and hydrolysis half-life in pH 5–9 buffers .

- Biotic compartments : Assess microbial degradation (e.g., Absidia spp. biotransformation ) and bioaccumulation in Daphnia magna .

Data gap : No ecotoxicity data exists; propose OECD 207 (earthworm acute toxicity) and OECD 201 (algae growth inhibition) tests .

Basic: What analytical techniques are recommended for purity assessment?

Answer:

- HPLC-DAD : Use C18 columns (5 µm, 250 mm) with acetonitrile/water (65:35) mobile phase; retention time ~12.5 min .

- Impurity profiling : Identify 3-ethoxy hydrolysis products (RT 8.2 min) and 11-keto isomers (RT 14.1 min) .

Advanced: How to address challenges in scaling up synthetic protocols?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.